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Compound of Interest

Compound Name: (+)-KDT501

cat. No.: B12432464

An In-depth Technical Guide to (+)-KDT501 For Researchers, Scientists, and Drug
Development Professionals

Executive Summary

(+)-KDT501 is a novel, stereochemically pure therapeutic agent derived from hops (Humulus
lupulus).[1] It is chemically classified as the potassium salt of the n-(isobutyl) congener of a
tetrahydro-iso-a-acid, a type of isohumulone.[2] Extensive preclinical and early-phase clinical
research has demonstrated its potential in treating metabolic disorders. (+)-KDT501 exhibits a
unique, multi-faceted mechanism of action that includes potent anti-inflammatory effects, partial
PPARy agonism, and modulation of key metabolic signaling pathways through activation of
bitter taste receptors.[1][3][4] This document provides a comprehensive technical overview of
its chemical structure, properties, mechanism of action, and pharmacological effects, supported
by data from key experimental studies.

Chemical Structure and Properties

(+)-KDT501 is a substituted 1,3-cyclopentadione.[1] Its specific stereochemistry has been
defined, distinguishing it from heterogeneous mixtures of hop extracts previously studied.[1]

Chemical Structure

The chemical structure of the (+)-KDT501 anion is depicted below. It features a
cyclopentenone core with multiple acyl and alkyl side chains.

Caption: Chemical structure of (+)-KDT501.
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Physicochemical Properties

Key chemical identifiers and properties for (+)-KDT501 are summarized in the table below.

Property Value Reference

potassium (1R,5S)-2-hydroxy-
3-(3-methylbutanoyl)-5-(3-

IUPAC Name methylbutyl)-1-(4- [5]
methylpentanoyl)-4-

oxocyclopent-2-en-1-olate

(+)-cis-Tetrahydroisohumulone
potassium salt, Potassium salt

Synonyms _ [2]
of the n-(isobutyl) congener of

a tetrahydro iso-a-acid

Molecular Formula C21H33KO0s [5]

Molecular Weight 404.6 g/mol [5]

Pharmacodynamics and Mechanism of Action

(+)-KDT501 has a pleiotropic mechanism of action, targeting multiple pathways involved in
inflammation and metabolism. This differentiates it from traditional single-target metabolic
drugs like metformin or full PPARy agonists.[1][3]

Primary Mechanisms

« Bitter Taste Receptor (TAS2R) Agonism: (+)-KDT501 is a selective agonist for the human
bitter taste receptor TAS2R1 and its mouse ortholog, mTas2r108, which are expressed in
enteroendocrine L-cells of the gastrointestinal tract.[4][6]

» Partial PPARy Agonism: The compound exhibits weak, partial agonist activity on Peroxisome
Proliferator-Activated Receptor gamma (PPARY).[1][3] This modest activity contributes to
adipocyte differentiation and lipogenesis but avoids the side effects associated with full
PPARYy agonists like rosiglitazone.[1]
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e [(-Adrenergic Sensitization: In adipocytes, (+)-KDT501 potentiates (3-adrenergic signaling,
which enhances mitochondrial function, fatty acid oxidation, and the expression of

thermogenic genes.

Signaling Pathways

Activation of intestinal TAS2R1 by (+)-KDT501 triggers a G-protein-coupled signaling cascade,
leading to the release of glucagon-like peptide-1 (GLP-1).[4] GLP-1 is a critical incretin
hormone that enhances glucose-dependent insulin secretion, promoting glucose homeostasis.

[7]
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Caption: (+)-KDT501 signaling via TAS2R1 to induce GLP-1 secretion.
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The potentiation of B-adrenergic signaling in adipocytes leads to increased mitochondrial
activity and post-transcriptional secretion of adiponectin, an insulin-sensitizing hormone.
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Start:
PPARYy Reporter Cells

Treat cells in triplicate with:
« (+)-KDT501 (0.78-25 pM)
* Rosiglitazone (control)

* Vehicle (DMSO)

/ Incubate for 20 hours /

Lyse cells and add
luciferase detection reagent

l

Measure luminescence
(Luminometer)

'

Analyze Data:
Calculate ECso and max activation
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Start: DIO Mice on
High-Fat Diet

Administer test compounds orally
(BID for 30 days):
* (+)-KDT501 (25-200 mg/kg)
* Vehicle

Fast mice overnight
(12-16 hours)

Measure baseline blood glucose (t=0)
(tail vein sample)

:

Administer oral glucose bolus
(2 glkg)

:

Collect blood samples at:
15, 30, 60, and 120 min

:

Measure plasma glucose
and insulin levels

:

Calculate Area Under the Curve (AUC)
for glucose and insulin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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